N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine
Brand Name: Vulcanchem
CAS No.: 307975-50-4
VCID: VC16086722
InChI: InChI=1S/C20H21ClN4O2/c21-19-9-7-17(8-10-19)16-23-12-14-24(15-13-23)22-11-3-5-18-4-1-2-6-20(18)25(26)27/h1-11H,12-16H2/b5-3+,22-11+
SMILES:
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.9 g/mol

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine

CAS No.: 307975-50-4

Cat. No.: VC16086722

Molecular Formula: C20H21ClN4O2

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine - 307975-50-4

Specification

CAS No. 307975-50-4
Molecular Formula C20H21ClN4O2
Molecular Weight 384.9 g/mol
IUPAC Name (E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-imine
Standard InChI InChI=1S/C20H21ClN4O2/c21-19-9-7-17(8-10-19)16-23-12-14-24(15-13-23)22-11-3-5-18-4-1-2-6-20(18)25(26)27/h1-11H,12-16H2/b5-3+,22-11+
Standard InChI Key MXPRUPLAMGDQFB-BMGPFKPPSA-N
Isomeric SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

The compound’s identity is defined by its IUPAC name, (E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-imine, reflecting its stereochemistry and substituent arrangement . Key identifiers include:

PropertyValue
Molecular FormulaC₂₀H₂₁ClN₄O₂
Molecular Weight408.86 g/mol
CAS Registry Number307975-50-4
EC Number652-220-7
SMILES NotationC1CN(CCN1CC2=CC=C(C=C2)Cl)C(=N/C=C/C3=CC=CC=C3N+[O-])N

Synonyms include 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]piperazin-1-amine and STL337460, as cataloged in PubChem and the European Chemicals Agency (ECHA) database . The presence of both E configurations in the propenylideneamine chain is critical for its spatial orientation, potentially influencing intermolecular interactions.

Structural and Stereochemical Analysis

Molecular Geometry

The compound’s piperazine ring adopts a chair conformation, minimizing steric strain, while the 4-chlorobenzyl group extends axially from the nitrogen at position 4. The propenylideneamine moiety forms a conjugated system with the 2-nitrophenyl group, creating a planar region that may facilitate π-π stacking or charge-transfer interactions . Density functional theory (DFT) simulations of analogous structures suggest that the nitro group at the ortho position introduces steric hindrance, potentially affecting binding affinity in biological systems .

Synthesis and Reactivity

Stability and Degradation

The nitro group’s electron-withdrawing nature may render the compound susceptible to photodegradation or microbial reduction, generating amine byproducts. Hydrolysis of the imine bond under acidic or alkaline conditions could yield 1-(4-chlorobenzyl)piperazine and 3-(2-nitrophenyl)propenal .

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